molecular formula C23H22N2O5 B2361986 Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate CAS No. 478259-03-9

Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2361986
CAS No.: 478259-03-9
M. Wt: 406.438
InChI Key: BHGMIXCYXMPJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative, a class of compounds renowned for their cardiovascular applications, particularly as calcium channel blockers. Structurally, it features a 1,4-dihydropyridine core substituted with acetyl (C5), benzyl carboxylate (C3), methyl (C2 and C6), and 4-nitrophenyl (C4) groups. This compound shares structural homology with nifedipine analogues, which are pivotal in treating hypertension and angina .

Properties

IUPAC Name

benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-14-20(16(3)26)22(18-9-11-19(12-10-18)25(28)29)21(15(2)24-14)23(27)30-13-17-7-5-4-6-8-17/h4-12,22,24H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGMIXCYXMPJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The Hantzsch synthesis involves a one-pot cyclocondensation of an aldehyde, two equivalents of a β-keto ester, and ammonium acetate. For this compound:

  • Aldehyde : 4-Nitrobenzaldehyde (provides the 4-nitrophenyl group).
  • β-Keto ester : Benzyl acetoacetate (introduces acetyl and benzyl ester functionalities).
  • Ammonium acetate : Serves as the nitrogen source and base.

The reaction proceeds via three stages:

  • Knoevenagel Condensation : Activation of 4-nitrobenzaldehyde by the catalyst to form an α,β-unsaturated ketone intermediate.
  • Michael Addition : Nucleophilic attack by enamine (generated from benzyl acetoacetate and ammonia) on the activated carbonyl.
  • Cyclization and Aromatization : Intramolecular cyclization to form the 1,4-DHP ring, followed by oxidation (if applicable).

Catalytic Systems and Optimization

Magnetic nanocatalysts like Fe₃O₄@Phen@Cu (25 mg, 60°C, water solvent) achieve 96% yield in 30 minutes by activating carbonyl groups and facilitating intermediate stabilization. Comparative studies show that:

Catalyst Solvent Temperature (°C) Time (min) Yield (%)
Fe₃O₄@Phen@Cu H₂O 60 30 96
Fe₃PO₄ Solvent-free 70 50 89
Zr-ZSM-5 Zeolite Ethanol 80 35 92

Water emerges as the optimal solvent due to its polarity, which enhances intermediate solubility without requiring toxic organic media.

Modern Synthetic Innovations

Solvent-Free Protocols

Under solvent-free conditions, Fe₃PO₄ (10 mol%) promotes rapid cyclization at 70°C, yielding 89% product in 50 minutes. The absence of solvent reduces purification complexity and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) shortens reaction times to 10–15 minutes by uniformly heating reactants. This method is compatible with Fe₃O₄/GO/Au-Ag catalysts, achieving 94% yield while minimizing side reactions.

Magnetic Catalyst Reusability

Fe₃O₄@D-NH-(CH₂)₄-SO₃H nanoparticles retain 92% efficiency after five cycles, as confirmed by TEM and XRD analyses. Magnetic separation simplifies catalyst recovery, reducing costs.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.38–7.28 (m, 5H, benzyl-H), 5.21 (s, 1H, C4-H), 2.51 (s, 3H, acetyl-CH₃), 2.33 (s, 6H, C2/C6-CH₃).
  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acetyl C=O), 1520 cm⁻¹ (NO₂ asym stretch).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with a retention time of 6.7 minutes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Pyridine derivative

    Reduction: Amino derivative

    Substitution: Various substituted dihydropyridine derivatives

Scientific Research Applications

Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a calcium channel blocker, similar to other dihydropyridine derivatives.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Stereochemical Data of Selected 1,4-DHPs

Compound Name C3 Substituent C5 Substituent C4-Aryl Group Stereochemical Purity Reference
Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3-carboxylate (Target) Benzyl carboxylate Acetyl 4-Nitrophenyl Not reported
Ethyl 5-carboxy-2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3-carboxylate Ethyl carboxylate Carboxy 4-Nitrophenyl Not reported
(R)-Ethyl 1-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,4-DHP-3-carboxylate (7da) Ethyl carboxylate Methyl 4-Nitrophenyl 66%
Methyl 5-acetyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3-carboxylate Methyl carboxylate Acetyl 3-Nitrophenyl Not reported

Key Observations :

  • C3/C5 Substituents: The target compound’s benzyl carboxylate group (C3) and acetyl group (C5) contrast with analogues like 7da (ethyl carboxylate) and Ethyl 5-carboxy-2,6-dimethyl-... (carboxy at C5).
  • C4-Aryl Positional Isomerism : The nitro group at the para position (4-nitrophenyl) in the target compound vs. meta (3-nitrophenyl) in Methyl 5-acetyl-2,6-dimethyl-4-(3-nitrophenyl)... affects electronic distribution and receptor binding. Para-substitution is common in clinically used DHPs (e.g., nifedipine) due to optimal steric and electronic interactions .
  • Stereochemical Purity : While the target compound’s stereopurity is unspecified, analogues like 7da exhibit moderate enantiomeric excess (66%), which correlates with efficacy in calcium channel blockade .

Crystallographic and Structural Comparisons

Table 2: Crystallographic Parameters of Selected 1,4-DHPs

Compound Name Crystal System Space Group Dihedral Angle (C4-Aryl vs. DHP Ring) Hydrogen Bonding Motifs Reference
Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3-carboxylate Monoclinic P21/n 89.26° N–H⋯O chains along c-axis
Ethyl 5-carboxy-2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3-carboxylate Not reported Comparable to target compound N–H⋯O and C–H⋯O interactions

Key Observations :

  • Planar Deviation : The C4 atom in the target compound deviates by 0.312 Å from the DHP ring plane, a feature conserved in analogues like Ethyl 5-carboxy-2,6-dimethyl-..., suggesting conformational flexibility critical for biological activity .
  • Hydrogen Bonding : Both the target and Ethyl 5-carboxy-2,6-dimethyl-... exhibit N–H⋯O hydrogen bonds stabilizing crystal packing, though the target compound forms extended chains parallel to the c-axis .

Pharmacological and Physicochemical Properties

Table 3: Predicted Collision Cross-Section (CCS) and Pharmacological Relevance

Compound Name Adduct Predicted CCS (Ų) Pharmacological Notes Reference
Benzyl 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-DHP-3-carboxylate [M+H]+ 174.5 Likely calcium channel blocker (nifedipine analogue)
Methyl 5-acetyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3-carboxylate [M+H]+ 174.5 Reduced vasodilation vs. para-substituted DHPs
Efonidipine hydrochloride Dual L/T-type calcium channel blocker

Key Observations :

  • CCS Values : The target compound’s CCS (174.5 Ų for [M+H]+) matches Methyl 5-acetyl-2,6-dimethyl-4-(3-nitrophenyl)-..., indicating similar molecular volumes despite nitro positional differences .
  • Biological Activity : The 4-nitrophenyl group in the target compound aligns with nifedipine’s pharmacophore, suggesting potent L-type calcium channel blockade. In contrast, 3-nitrophenyl analogues (e.g., Methyl 5-acetyl-2,6-dimethyl-4-(3-nitrophenyl)...) may exhibit reduced efficacy due to suboptimal receptor interactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare benzyl 1,4-dihydropyridine (1,4-DHP) derivatives, such as the target compound?

  • Methodological Answer : The synthesis typically involves a multi-step Hantzsch-like condensation. For example:

Intermediate Preparation : React methanol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form methylacetoacetic ester. Convert this to methyl-3-aminocrotonate using ammonium acetate (Fig. 1, ).

Core Formation : React substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) with N-phenylacetoacetamide to generate intermediates.

Final Step : Reflux methyl-3-aminocrotonate with intermediates in 2-propanol for 24 hours, followed by recrystallization for purification .
Note: Solvent choice (e.g., 2-propanol vs. ethanol) and reaction time (24–48 hours) may vary based on substituent reactivity.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O ester ~1696 cm⁻¹, amide C=O ~1610 cm⁻¹) .
  • 1H NMR : Analyze dihydropyridine ring protons (e.g., H4 singlet at δ 5.14 ppm) and substituent environments (e.g., aromatic protons at δ 7.2–8.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P21/n space group, a = 9.6527 Å, β = 100.23°) and hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the 1,4-DHP core, and how are anisotropic displacement parameters refined?

  • Methodological Answer :
  • Challenges : The 1,4-DHP ring exhibits non-planarity (C4 deviates by 0.312 Å from the plane), complicating electron density mapping .
  • Refinement : Use SHELXL97 with full-matrix least-squares on F². Hydrogen atoms are constrained using riding models (Caryl–H = 0.93 Å), except for N–H groups refined freely. Anisotropic displacement parameters (ADPs) for non-H atoms are modeled with Gaussian distributions .
  • Validation : Check R-factor convergence (R = 0.061, wR = 0.188) and residual density (<±0.30 e Å⁻³) .

Q. How do substituent positions (e.g., 4-nitrophenyl vs. 3-nitrophenyl) influence synthetic yield and bioactivity?

  • Methodological Answer :
  • Yield Optimization : Substituents at the 4-position (e.g., 4-nitrophenyl) enhance steric hindrance, requiring longer reflux times (24–48 hours) compared to 3-nitrophenyl analogs .
  • Bioactivity : The 4-nitrophenyl group increases electron-withdrawing effects, potentially enhancing calcium channel blockade (similar to nifedipine analogs) .
  • Experimental Design : Compare reaction kinetics (e.g., via HPLC monitoring) and bioassays (e.g., L-type Ca²⁺ channel inhibition) for positional isomers .

Q. What discrepancies exist in reported spectroscopic data for 1,4-DHP derivatives, and how can they be resolved?

  • Methodological Answer :
  • Discrepancies : Conflicting 1H NMR shifts (e.g., H4 protons range from δ 5.14–5.79 ppm) due to solvent polarity or crystal packing .
  • Resolution :

Standardize solvents (e.g., CDCl3 vs. DMSO-d6) and temperature.

Validate with 2D NMR (COSY, NOESY) to confirm coupling patterns.

Cross-reference with X-ray data to correlate solid-state vs. solution conformations .

Q. How can chromatographic methods (e.g., HPTLC) be optimized for purity analysis of this compound?

  • Methodological Answer :
  • Method Development : Use a Plackett-Burman design to screen factors (mobile phase ratio, saturation time). For 1,4-DHPs, a silica gel 60 F254 plate with toluene-ethyl acetate (7:3) offers optimal separation .
  • Validation : Calculate Rf values (target compound: ~0.45) and validate linearity (r² > 0.995) across 50–500 ng/band. Use UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.